molecular formula C6H10N4O2 B13173994 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13173994
M. Wt: 170.17 g/mol
InChI Key: GBQYQHWVLFDXRH-UHFFFAOYSA-N
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Description

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; in solvents like dichloromethane or ethanol, often with a base like triethylamine.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-3-carboxamide: Lacks the methoxymethyl group but shares the core pyrazole structure.

    4-Amino-1-(hydroxymethyl)-1H-pyrazole-3-carboxamide: Similar structure with a hydroxymethyl group instead of methoxymethyl.

    4-Amino-1-(methyl)-1H-pyrazole-3-carboxamide: Contains a methyl group instead of methoxymethyl.

Uniqueness

4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, providing opportunities for further modification and derivatization.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

4-amino-1-(methoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H10N4O2/c1-12-3-10-2-4(7)5(9-10)6(8)11/h2H,3,7H2,1H3,(H2,8,11)

InChI Key

GBQYQHWVLFDXRH-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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